molecular formula C18H17N3O6 B2713351 8-(2,3-dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-08-4

8-(2,3-dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2713351
CAS No.: 897623-08-4
M. Wt: 371.349
InChI Key: CYSUEJRRYVWPKJ-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fused pyrido[2,3-d]pyrimidine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core, is a key step . The reaction conditions often involve the use of bases like potassium carbonate in solvents such as 2-propanol under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity or solubility.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione apart is its unique fused ring system and the presence of multiple functional groups, which contribute to its diverse reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

8-(2,3-dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6/c1-21-15-13(16(22)20-18(21)24)11(12-9(19-15)7-27-17(12)23)8-5-4-6-10(25-2)14(8)26-3/h4-6,11,19H,7H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSUEJRRYVWPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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